molecular formula C15H13F3N4O2S B6919725 N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

Cat. No.: B6919725
M. Wt: 370.4 g/mol
InChI Key: ZDTZSZNCTNZEGT-UHFFFAOYSA-N
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Description

N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is a synthetic organic compound characterized by the presence of a quinoline moiety, a pyrazole ring, and a sulfonamide group

Properties

IUPAC Name

N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-22-9-13(8-20-22)25(23,24)21-7-12-4-1-3-11-5-2-6-19-14(11)12/h1-6,8-9,21H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTZSZNCTNZEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CNS(=O)(=O)C3=CN(N=C3)CC(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.

    Introduction of the Trifluoroethyl Group: The pyrazole ring can be alkylated using 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base.

    Attachment of the Quinoline Moiety: The final step involves the reaction of the intermediate with quinolin-8-ylmethyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies.

    Fluorescent Probes: The quinoline moiety can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline and pyrazole rings can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-ylmethyl)-1-ethylpyrazole-4-sulfonamide: Similar structure but lacks the trifluoroethyl group.

    N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

N-(quinolin-8-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is unique due to the presence of the trifluoroethyl group, which can enhance the compound’s lipophilicity and metabolic stability. This makes it potentially more effective in biological applications compared to similar compounds without the trifluoroethyl group.

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